Pinosylvin

Übersicht

Beschreibung

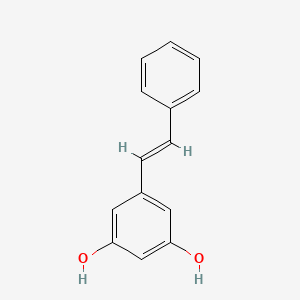

Pinosylvin is an organic compound with the chemical formula C₆H₅CH=CHC₆H₃(OH)₂. It is a white solid that is structurally related to trans-stilbene but with two hydroxy groups on one of the phenyl substituents. This compound is naturally produced in plants, particularly in the heartwood of Pinaceae species, as a defense mechanism against fungal infections, ozone-induced stress, and physical damage . This compound is known for its fungitoxic properties, protecting wood from fungal infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pinosylvin can be synthesized through various methods. One common synthetic route involves the use of cinnamoyl-CoA and malonyl-CoA as precursors. The enzyme this compound synthase catalyzes the reaction, resulting in the formation of this compound . Another method involves the biosynthesis of this compound in engineered Escherichia coli cells. This process includes the expression of enzymes such as 4-coumarate: coenzyme A ligase and stilbene synthase, along with the manipulation of metabolic pathways to increase the availability of malonyl-CoA .

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the heartwood of Pinus species. biosynthesis using microbial cell factories is emerging as a sustainable and flexible alternative. This method involves the use of engineered microorganisms to produce this compound from simple carbon sources like glycerol .

Analyse Chemischer Reaktionen

Types of Reactions: Pinosylvin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo electrophilic substitution reactions, particularly at the hydroxy groups, using reagents like acyl chlorides or alkyl halides.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of this compound quinone.

Reduction: Reduction reactions typically yield dihydrothis compound.

Substitution: Substitution reactions can produce various esters or ethers of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Pinosylvin exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : this compound has demonstrated potent antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against various pathogens, including those resistant to conventional antibiotics .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways. For instance, it has been shown to reduce the expression of interleukin-6 and monocyte chemotactic protein-1 in macrophages, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties : this compound has been investigated for its ability to inhibit cancer cell migration and invasion. It affects the expression of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis. In nasopharyngeal carcinoma cells, this compound significantly inhibited cell migration and invasion at concentrations as low as 20 µM .

- Neuroprotective Effects : The compound's antioxidant properties suggest potential applications in neuroprotection against oxidative stress-related disorders. It has been observed to protect neuronal cells in various models of neurodegeneration .

Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages demonstrated that this compound significantly reduced nitric oxide production with an IC50 value of 39.9 µM. Additionally, it shifted macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, promoting inflammation resolution .

Anticancer Efficacy

In nasopharyngeal carcinoma models (NPC-039 and NPC-BM), this compound was found to inhibit cell migration and invasion effectively. The compound decreased MMP-2 and MMP-9 expression levels while enhancing epithelial markers like E-cadherin, indicating a shift towards a less invasive phenotype .

Neuroprotective Potential

Research involving models of Parkinson's disease highlighted this compound's ability to protect dopaminergic neurons from oxidative stress-induced apoptosis. This effect was attributed to its antioxidant properties and modulation of cellular signaling pathways associated with cell survival .

Data Table: Summary of this compound Applications

Wirkmechanismus

Pinosylvin exerts its effects through various molecular targets and pathways. It is known to generate phytoalexins via a reaction between malonyl-CoA and cinnamoyl-CoA under the influence of biotic and abiotic stresses . In macrophages, this compound has been shown to shift polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, supporting the resolution of inflammation and repair . This involves the modulation of pathways such as PPAR-γ expression and the inhibition of STAT6 phosphorylation .

Vergleich Mit ähnlichen Verbindungen

Resveratrol: Found in grapes and berries, known for its antioxidant and anti-inflammatory properties.

Piceatannol: Found in passion fruit and grapes, known for its anticancer and anti-inflammatory effects.

Pinosylvin Monomethyl Ether: A derivative of this compound with high nematicidal activity against pine wood nematodes.

This compound’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.

Biologische Aktivität

Pinosylvin, a natural stilbenoid compound (3,5-dihydroxy-trans-stilbene), is primarily found in the heartwood of various pine species, such as Pinus sylvestris and Pinus densiflora. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and neuroprotective properties. Research indicates that this compound serves as a defense mechanism for plants against pathogens and herbivores, highlighting its potential therapeutic applications in human health.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. For instance, this compound showed an IC50 value of 10.6 µM for inhibiting prostaglandin E2 (PGE2) production via COX-2 inhibition in RAW 264.7 cells treated with lipopolysaccharide (LPS) . Furthermore, in vivo studies on C57BL/6 mice indicated that this compound reduced paw edema induced by carrageenan, suggesting its potential to modulate inflammatory responses through the PI3K/Akt signaling pathway .

Antimicrobial Activity

This compound displays potent antimicrobial properties against a range of pathogens. Its effectiveness against fungi and bacteria has been documented, making it a candidate for developing natural antifungal and antibacterial agents. For example, studies have shown that this compound can inhibit the growth of various human pathogens, including Candida albicans and Staphylococcus aureus .

Anticancer Effects

Recent research has highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of colorectal cancer cells and reduce the migration and invasion capabilities of nasopharyngeal carcinoma cells . The compound's mechanism involves the suppression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion . Additionally, this compound has been noted for inducing apoptosis in cancer cells through various signaling pathways.

Antioxidant Activity

This compound's antioxidant properties are significant for protecting cells against oxidative stress. Studies indicate that it can induce heme oxygenase-1 (HO-1) expression in human retinal pigment epithelial cells, providing a protective effect against oxidative damage . This antioxidant capability may contribute to its neuroprotective effects and potential applications in neurodegenerative diseases.

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of oxidative stress and neurodegeneration. By mitigating oxidative damage and promoting neuronal survival, this compound shows promise as a therapeutic agent for conditions like Alzheimer's disease .

Data Summary: Biological Activity of this compound

| Activity | Effect | IC50 Value | Model |

|---|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 production | 32.1 µM | RAW 264.7 cells |

| Antimicrobial | Inhibition of Candida albicans | Not specified | In vitro |

| Anticancer | Suppression of MMP-2 and MMP-9 | Not specified | HT1080 cells |

| Antioxidant | Induction of HO-1 | Not specified | Human RPE cells |

| Neuroprotective | Protection against oxidative stress | Not specified | Various neurodegenerative models |

Case Study 1: Anti-inflammatory Mechanism

In a study conducted by Erasalo et al., this compound was shown to effectively reduce pro-inflammatory cytokine levels in macrophages activated by LPS. The study reported significant reductions in IL-6 and MCP1 levels with corresponding IC50 values indicating its potency compared to resveratrol .

Case Study 2: Anticancer Activity

Research investigating the effects of this compound on human colorectal cancer cells revealed that treatment with varying concentrations led to a marked decrease in cell viability and migration capabilities. The study utilized MTT assays to assess cytotoxicity, demonstrating the compound's potential as an anticancer agent .

Case Study 3: Neuroprotection

A study assessing the neuroprotective effects of this compound indicated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest that this compound could be beneficial in developing therapies for neurodegenerative disorders .

Eigenschaften

IUPAC Name |

5-[(E)-2-phenylethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVPRTHEGLPYPB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895857 | |

| Record name | 3,5-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22139-77-1 | |

| Record name | Pinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinosylvin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22139-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOSYLVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.